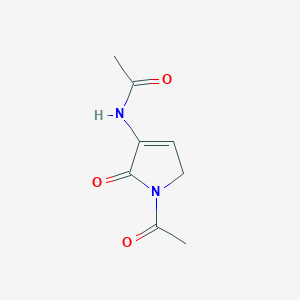
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is an organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structure, which includes a pyrrolidine ring with acetyl and oxo functional groups It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride and an oxidizing agent. One common method involves the following steps:
Starting Material: Pyrrolidine is used as the starting material.
Acetylation: Pyrrolidine is reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Oxidation: The resulting N-acetylpyrrolidine is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide, while reduction can produce N-(1-Acetyl-2-hydroxy-2,5-dihydro-1H-pyrrol-3-yl)acetamide.
Applications De Recherche Scientifique
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be compared with other similar compounds, such as:
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(1-Acetyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.
These compounds share similar chemical properties but may have different biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
90237-93-7 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
N-(1-acetyl-5-oxo-2H-pyrrol-4-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)9-7-3-4-10(6(2)12)8(7)13/h3H,4H2,1-2H3,(H,9,11) |
Clé InChI |
RBKXWYDUKYMSOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CCN(C1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



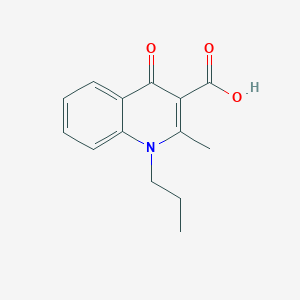
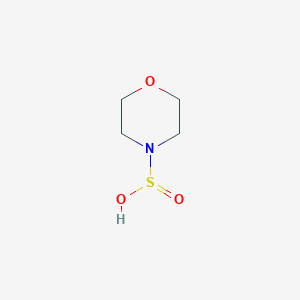

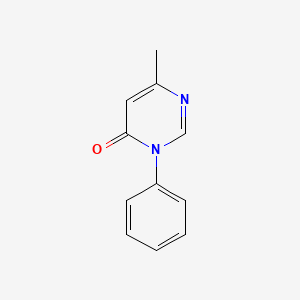
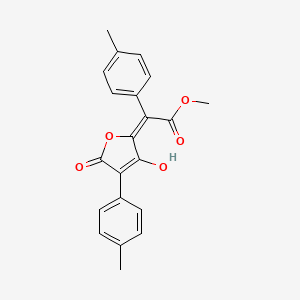
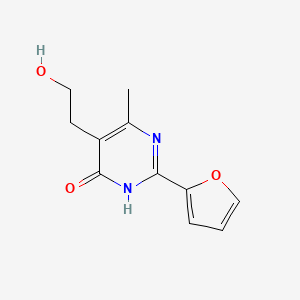


![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)

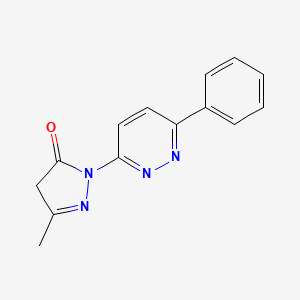
![5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B12912039.png)

